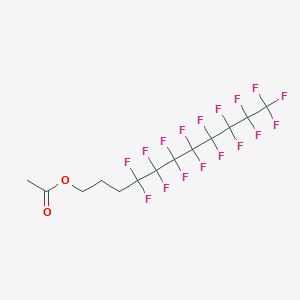

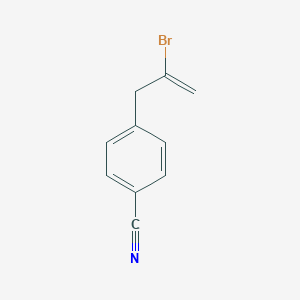

2-溴-3-(4-氰基苯基)-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

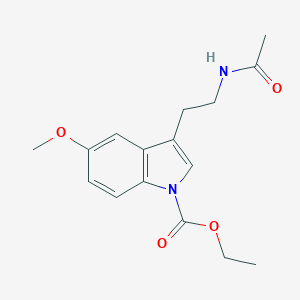

The compound "2-Bromo-3-(4-cyanophenyl)-1-propene" is a brominated propene derivative with a cyanophenyl group attached. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated propene derivatives and their chemical behavior, which can be extrapolated to understand the properties and reactivity of "2-Bromo-3-(4-cyanophenyl)-1-propene" .

Synthesis Analysis

The synthesis of brominated propene derivatives can involve the treatment of related compounds with bromine, followed by other reagents to achieve the desired substitution pattern. For example, allyl phenyl sulfide can be treated with bromine and aqueous sodium hydroxide to yield 2-phenylthio-3-bromopropene . This suggests that a similar approach could be used to synthesize "2-Bromo-3-(4-cyanophenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers. For instance, 2-bromo-3-chloro-1-propene exhibits a mixture of conformers in the gas phase, with the anti conformer being more stable . The steric repulsion between substituents can also affect the coplanarity of the molecule, as seen in the case of 2-bromo, 4'-dimethylamino, α-cyanostilbene . These findings highlight the importance of considering steric effects when analyzing the molecular structure of "2-Bromo-3-(4-cyanophenyl)-1-propene".

Chemical Reactions Analysis

Brominated propene derivatives can participate in various chemical reactions. For example, 3-bromo-2-trimethylsilyl-1-propene can react with electrophiles to yield functionalized vinylsilanes . This indicates that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also undergo reactions with electrophiles, potentially leading to a range of functionalized products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure. The presence of halogen atoms and other substituents can affect properties such as boiling point, melting point, and reactivity. The copolymers of styrene with ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates show decomposition in a two-step process, indicating thermal stability influenced by the substituents . This suggests that "2-Bromo-3-(4-cyanophenyl)-1-propene" may also exhibit unique thermal properties due to its bromo and cyanophenyl groups.

科学研究应用

与苯乙烯的共聚反应

- 2-溴-3-(4-氰基苯基)-1-丙烯已被用于制备新型三取代乙烯,特别是环二取代丙基2-氰基-3-苯基-2-丙烯酸酯。这些化合物已与苯乙烯共聚,形成具有独特性能的共聚物。对这些共聚物的组成、结构和分解行为进行了广泛研究,为它们在材料科学中的潜在应用提供了宝贵的见解(Kharas et al., 2016)。

对向列相性质的影响

- 该化合物已成为溴和氰取代二芳基乙烷向列相性质研究的一部分。研究揭示了位于间位或对位的溴或氰基如何影响向列相范围和清晰点。这在液晶技术领域尤为重要(Tinh, Zann, & Dubois, 1979)。

晶体学中的结构分析

- 相关化合物(E)-1-(2-溴苯基)-3-(2,5-二甲氧基苯基)丙-2-烯-1-酮已在晶体学中进行分析,以了解其分子结构,包括二面角和分子间相互作用。这些研究对于新材料的开发和固态中分子相互作用的理解至关重要(Jasinski et al., 2010)。

对亲电试剂的反应性

- 已探索了类似3-溴-2-三甲基硅基-1-丙烯对各种亲电试剂的反应性。这些研究有助于合成化学,为合成功能多样化化合物和制药和材料科学中间体的途径提供了贡献(Knockel & Normant, 1984)。

抗微生物制剂的合成

- 关于以类似2-(4-溴苯基)甲基氰为起始物质合成和表征取代苯基氮杂环丙烷的研究,突显了这些化合物在开发抗微生物制剂方面的潜力。这在药物化学中设计新药物和治疗方案方面具有重要意义(Doraswamy & Ramana, 2013)。

安全和危害

The safety data sheet (SDS) for 2-Bromo-3-(4-cyanophenyl)-1-propene is available5. However, the specific details about its safety and hazards are not provided in the search results.

未来方向

The search results do not provide specific information about the future directions of 2-Bromo-3-(4-cyanophenyl)-1-propene.

Relevant Papers

The search results do not provide any relevant papers about 2-Bromo-3-(4-cyanophenyl)-1-propene.

Please note that this analysis is based on the information available in the search results, and it may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.

属性

IUPAC Name |

4-(2-bromoprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-8(11)6-9-2-4-10(7-12)5-3-9/h2-5H,1,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLJXFRHNXADQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC1=CC=C(C=C1)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435683 |

Source

|

| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-cyanophenyl)-1-propene | |

CAS RN |

148252-40-8 |

Source

|

| Record name | 2-BROMO-3-(4-CYANOPHENYL)-1-PROPENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)

![1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B128944.png)